

Physical and chemical characteristics of ethyl rosmarinate

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Compound of Interest

Compound Name: Ethyl rosmarinate

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Ethyl Rosmarinate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl rosmarinate, the ethyl ester of the naturally occurring phenolic compound rosmarinic acid, is emerging as a molecule of significant interest in pharmacological research. Possessing enhanced lipophilicity compared to its parent compound, **ethyl rosmarinate** exhibits promising anti-inflammatory, antioxidant, and vasodilatory properties. This technical guide provides an in-depth overview of the physical and chemical characteristics of **ethyl rosmarinate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its known signaling pathways. All quantitative data is summarized for clarity, and key processes are visualized through detailed diagrams.

Physical and Chemical Characteristics

Ethyl rosmarinate is a white to off-white or beige powder.^{[1][2]} Key physicochemical properties are summarized in the table below. While experimentally determined melting and boiling points are not readily available in the literature, predicted values provide an estimation of these properties.

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₂₀ O ₈	[3][4]
Molecular Weight	388.37 g/mol	[2]
CAS Number	174591-47-0	[3]
Appearance	White to off-white/beige powder	[1][2]
Solubility	Soluble in DMSO (2 mg/mL); Slightly soluble in water	[1][2]
Predicted Boiling Point	658.7 ± 55.0 °C at 760 mmHg	N/A
Predicted Melting Point	Not available	N/A

Spectral Data

Detailed experimental spectral data for **ethyl rosmarinate** is limited in publicly available literature. However, analysis of the structure and comparison with the well-characterized rosmarinic acid allows for the prediction of key spectral features. Commercial suppliers confirm the structure of their **ethyl rosmarinate** products using NMR and mass spectrometry.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)

The ¹H NMR spectrum of **ethyl rosmarinate** is expected to show signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and protons of the caffeic acid and dihydroxyphenyllactic acid moieties. Key predicted chemical shifts (δ) and coupling constants (J) are outlined below.

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity & Coupling Constant (J)
Ethyl (CH ₃)	~1.2	Triplet, J ≈ 7 Hz
Ethyl (CH ₂)	~4.1	Quartet, J ≈ 7 Hz
Aromatic Protons	6.5 - 7.5	Multiplets
Vinylic Protons	~6.3 and ~7.6	Doublets, J ≈ 16 Hz (trans coupling)
Methine & Methylene Protons	3.0 - 5.5	Multiplets

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted)

The ¹³C NMR spectrum will display distinct signals for the 20 carbon atoms in the **ethyl rosmarinate** molecule, including the carbonyl carbons of the ester groups, aromatic carbons, and aliphatic carbons of the ethyl and backbone structures.

Carbon Type	Predicted Chemical Shift (ppm)
Carbonyl (C=O)	165 - 175
Aromatic/Vinylic (C=C)	110 - 150
Methoxy/Oxygenated Aliphatic (C-O)	60 - 80
Aliphatic (CH, CH ₂ , CH ₃)	14 - 40

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of **ethyl rosmarinate**. The expected molecular ion peak [M+H]⁺ would be observed at an m/z of approximately 389.12. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the ester bond, yielding fragments characteristic of rosmarinic acid and its constituent parts. The mass spectrum of the parent compound, rosmarinic acid, shows a molecular ion [M-H]⁻ at m/z 359, with major fragments at m/z 197 (dihydroxyphenyllactic acid moiety) and m/z 179 (caffeic acid moiety).^{[5][6][7]}

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **ethyl rosmarinate** will exhibit characteristic absorption bands for its functional groups.

Functional Group	Predicted Absorption Range (cm ⁻¹)
O-H (Phenolic)	3200 - 3600 (broad)
C-H (Aromatic/Vinyllic)	3000 - 3100
C-H (Aliphatic)	2850 - 3000
C=O (Ester)	1735 - 1750
C=C (Aromatic/Vinyllic)	1500 - 1680
C-O (Ester/Ether)	1000 - 1300

Experimental Protocols

Synthesis and Purification of Ethyl Rosmarinate

A common method for the synthesis of **ethyl rosmarinate** involves the Fischer esterification of rosmarinic acid.

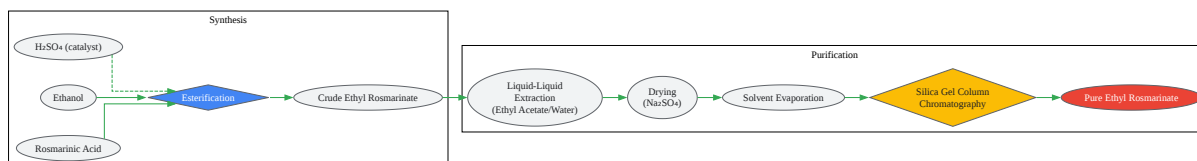
Materials:

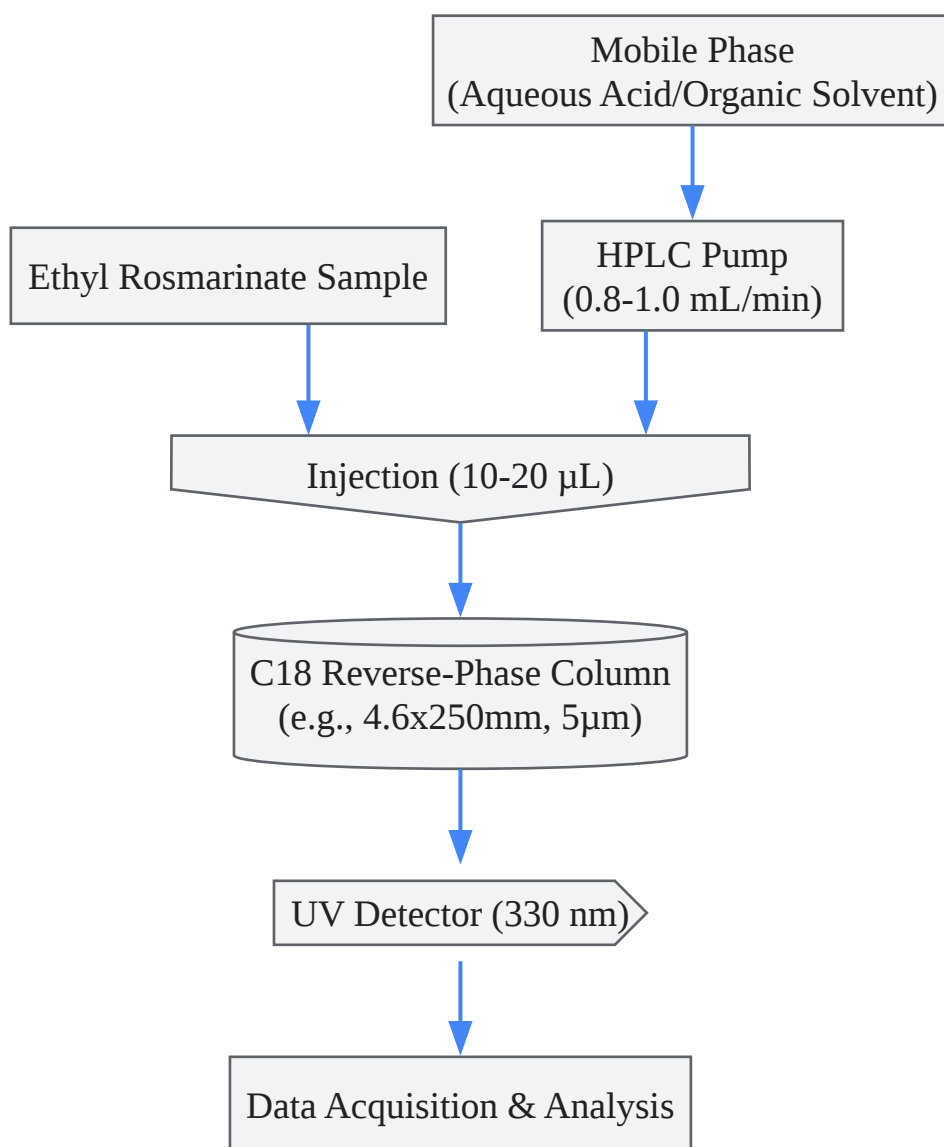
- Rosmarinic acid
- Absolute ethanol
- Concentrated sulfuric acid
- Ethyl acetate
- Water
- Anhydrous sodium sulfate
- Silica gel for column chromatography

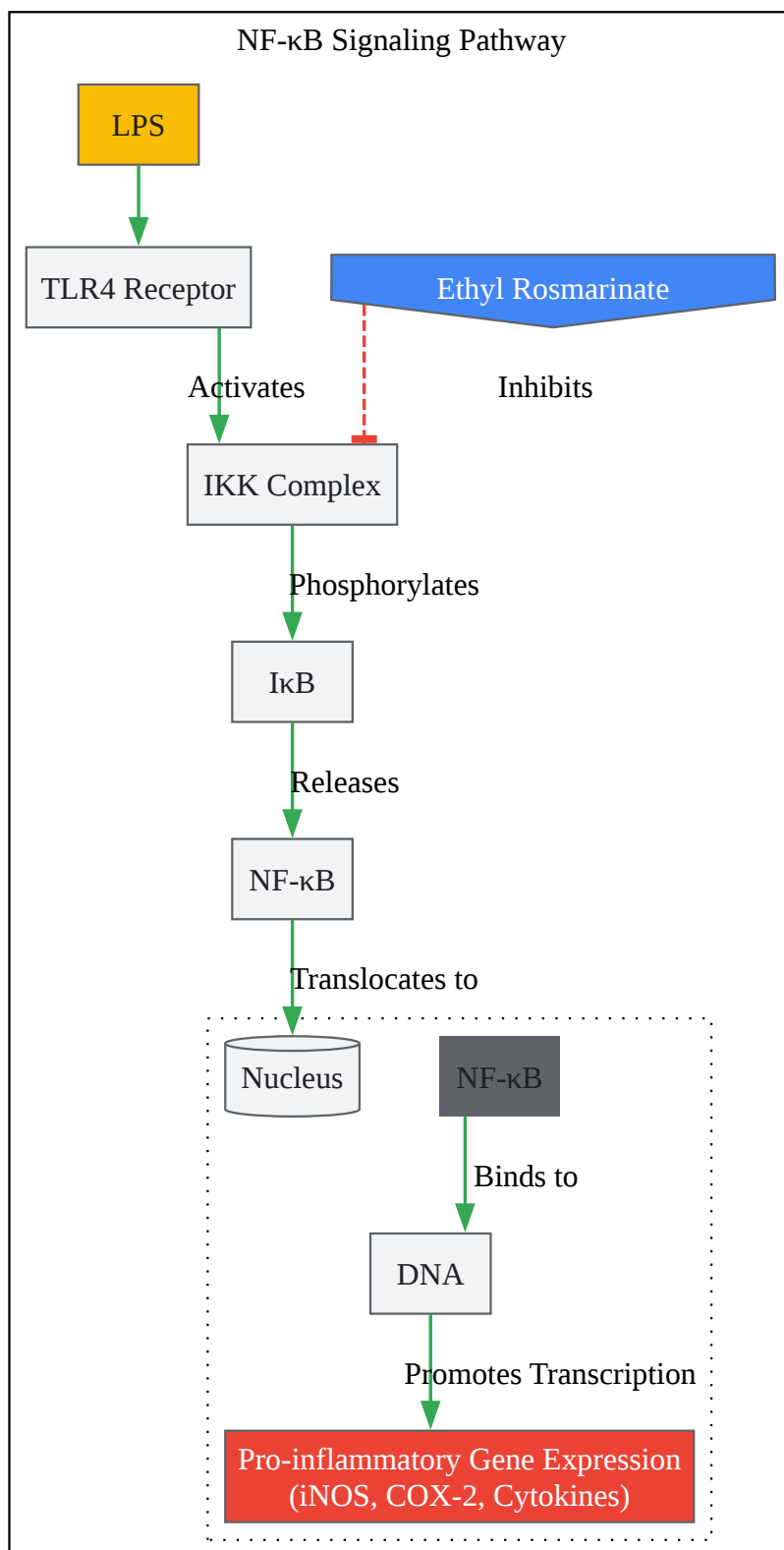
- Methanol

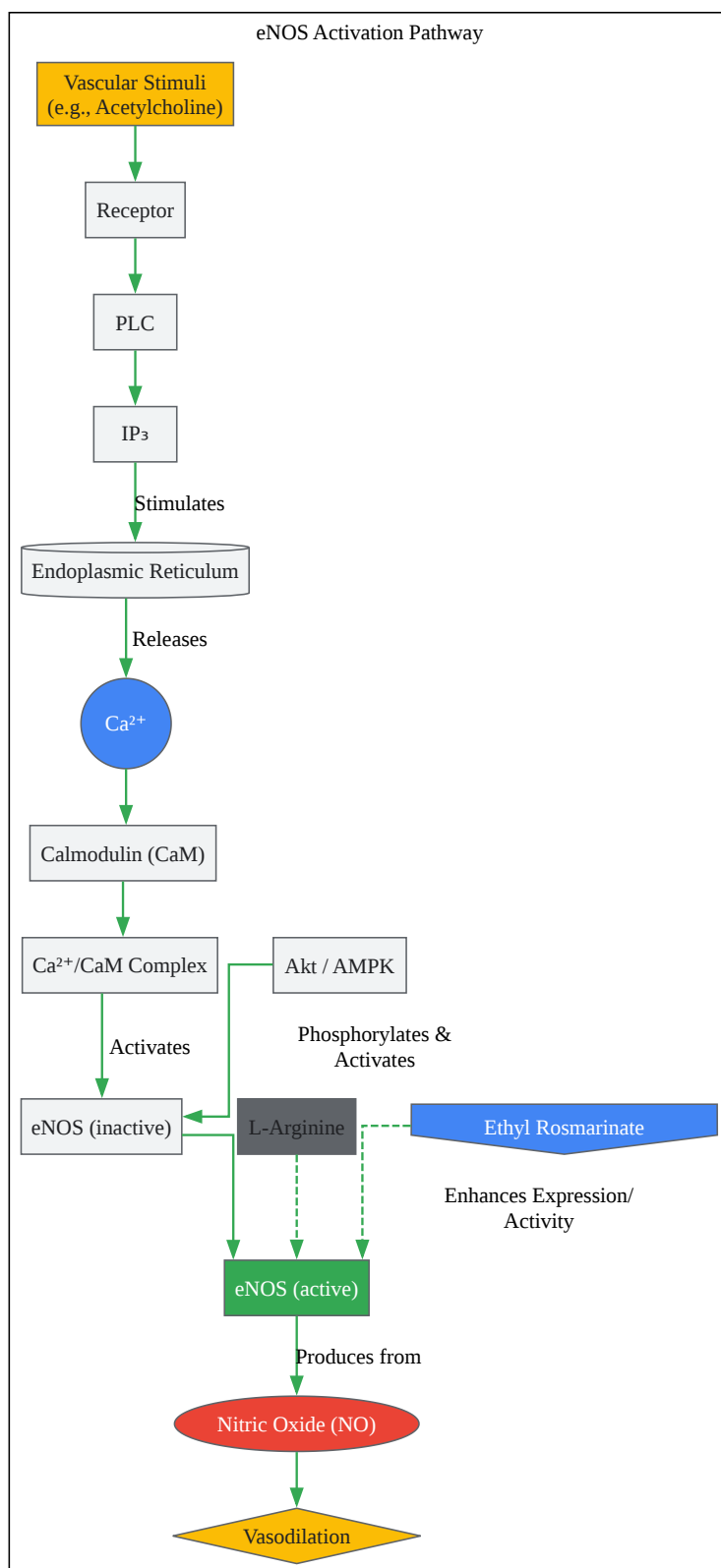
Procedure:

- Dissolve rosmarinic acid in absolute ethanol.
- Add a catalytic amount of concentrated sulfuric acid to the solution.
- Stir the mixture at room temperature overnight.
- Quench the reaction by adding water.
- Extract the aqueous mixture with ethyl acetate.
- Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
- Evaporate the solvent to obtain the crude product.
- Purify the crude **ethyl rosmarinate** using silica gel column chromatography, eluting with a gradient of ethyl acetate and methanol.









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